molecular formula C24H14ClF3N4O2S B11090706 2-{[(6-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl}-3-[3-(trifluoromethyl)phenyl]quinazolin-4(3H)-one

2-{[(6-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl}-3-[3-(trifluoromethyl)phenyl]quinazolin-4(3H)-one

Cat. No.: B11090706
M. Wt: 514.9 g/mol
InChI Key: DIJBCUAZRQAOCN-UHFFFAOYSA-N
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Description

This compound belongs to the quinazolinone family and exhibits potential anti-inflammatory and analgesic properties. Quinazoline derivatives have been studied for their therapeutic effects due to their interactions with various biological targets . Now, let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.

Preparation Methods

Several synthetic routes lead to the formation of this compound. Here are some key methods:

    Method 1: Synthesis of 2-{[(6-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl}-3-[3-(trifluoromethyl)phenyl]quinazolin-4(3H)-one involves the condensation of appropriate starting materials.

    Method 2: Industrial production methods may involve modifications of the above route or alternative strategies.

Chemical Reactions Analysis

This compound can undergo various reactions:

    Oxidation: Oxidative transformations can modify the quinazolinone core.

    Reduction: Reduction reactions may lead to the formation of reduced derivatives.

    Substitution: Substituents at different positions can be introduced via substitution reactions.

Common reagents include halogens, reducing agents, and nucleophiles. The major products depend on the specific reaction conditions and substituents.

Scientific Research Applications

The compound finds applications in several fields:

    Medicine: Its anti-inflammatory and analgesic properties make it a potential drug candidate.

    Chemistry: Researchers study its reactivity and design related compounds.

    Biology: Investigations explore its effects on cellular pathways.

    Industry: It may serve as a starting point for drug development.

Mechanism of Action

The compound likely interacts with specific molecular targets, affecting signaling pathways. Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

While I don’t have specific information on similar compounds, it’s essential to compare this compound’s properties, structure, and activity with related quinazolinones.

Properties

Molecular Formula

C24H14ClF3N4O2S

Molecular Weight

514.9 g/mol

IUPAC Name

2-[(6-chloro-4-oxo-3H-quinazolin-2-yl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one

InChI

InChI=1S/C24H14ClF3N4O2S/c25-14-8-9-19-17(11-14)21(33)31-23(30-19)35-12-20-29-18-7-2-1-6-16(18)22(34)32(20)15-5-3-4-13(10-15)24(26,27)28/h1-11H,12H2,(H,30,31,33)

InChI Key

DIJBCUAZRQAOCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)CSC3=NC4=C(C=C(C=C4)Cl)C(=O)N3)C5=CC=CC(=C5)C(F)(F)F

Origin of Product

United States

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